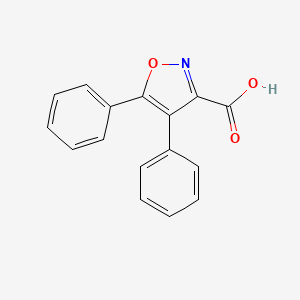

4,5-Diphenylisoxazole-3-carboxylic acid

Description

Significance of Isoxazole (B147169) Core Structures in Chemical Synthesis and Design

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and drug discovery. mdpi.comnih.govijpca.orgrsc.orgnih.gov Its prevalence in a wide array of biologically active molecules underscores its importance in the design of novel therapeutic agents. The unique electronic and structural features of the isoxazole core contribute to its versatility, allowing it to serve as a key pharmacophore in compounds with diverse pharmacological activities.

The significance of the isoxazole moiety stems from several key characteristics:

Diverse Biological Activities: Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, antifungal, antiviral, and analgesic properties. mdpi.comijpca.orgresearchgate.net This wide range of activities makes the isoxazole scaffold a fertile ground for the development of new drugs targeting various diseases.

Structural Versatility: The isoxazole ring can be readily functionalized at its various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This structural flexibility enables chemists to design and synthesize libraries of isoxazole-containing compounds to explore structure-activity relationships (SAR) and optimize lead compounds. nih.govnih.gov

Bioisosteric Replacement: The isoxazole ring is often used as a bioisostere for other functional groups, such as amide or ester groups. This substitution can lead to improved metabolic stability, enhanced potency, and better pharmacokinetic profiles of drug candidates.

Role in Marketed Drugs: The isoxazole core is a key component of several commercially successful drugs, which validates its importance in pharmaceutical research and development.

The following table provides a summary of the diverse biological activities associated with the isoxazole core structure:

| Biological Activity | Therapeutic Area |

|---|---|

| Anti-inflammatory | Inflammatory Diseases |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Analgesic | Pain Management |

| Antidiabetic | Metabolic Disorders |

| Neuroprotective | Neurological Disorders |

Overview of Research Trajectories Pertaining to 4,5-Diphenylisoxazole-3-carboxylic acid

While extensive research exists on the broader class of isoxazoles, dedicated studies on this compound are more nascent. However, by examining the research on structurally similar 4,5-diaryl isoxazole derivatives, we can delineate potential and emerging research trajectories for this specific compound. The presence of two phenyl groups at the 4 and 5 positions, combined with a carboxylic acid at the 3-position, suggests several promising avenues of investigation.

Anti-inflammatory Agents: A significant research trajectory for this class of compounds is in the development of novel anti-inflammatory agents. A study on a series of 4,5-diarylisoxazol-3-carboxylic acids identified them as potent inhibitors of leukotriene biosynthesis. researchgate.net Leukotrienes are inflammatory mediators involved in various inflammatory diseases. This suggests that this compound could be a valuable lead compound for the development of new treatments for conditions such as asthma, allergic rhinitis, and inflammatory bowel disease. The research in this area focuses on the ability of these compounds to target key enzymes in the leukotriene pathway. researchgate.net

Anticancer Agents: The 4,5-diarylisoxazole scaffold has also been explored for its potential in cancer therapy. Research has shown that derivatives with this core structure can act as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer cell growth and survival. nih.govport.ac.uk Although the specific carboxylic acid derivative has not been the primary focus, its structural similarity to known Hsp90 inhibitors suggests that it could be a candidate for further investigation in this area. The research trajectory here would involve evaluating the compound's ability to inhibit Hsp90 and its downstream effects on cancer cell proliferation and survival. nih.gov

The following table outlines the potential research areas for this compound based on the activities of structurally related compounds:

| Research Trajectory | Potential Molecular Target | Therapeutic Application |

|---|---|---|

| Anti-inflammatory | Leukotriene Biosynthesis Enzymes | Asthma, Allergic Rhinitis, IBD |

| Anticancer | Heat Shock Protein 90 (Hsp90) | Various Cancers |

Structure

3D Structure

Properties

Molecular Formula |

C16H11NO3 |

|---|---|

Molecular Weight |

265.26 g/mol |

IUPAC Name |

4,5-diphenyl-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C16H11NO3/c18-16(19)14-13(11-7-3-1-4-8-11)15(20-17-14)12-9-5-2-6-10-12/h1-10H,(H,18,19) |

InChI Key |

WRIDONKDXGWJHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(ON=C2C(=O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,5 Diphenylisoxazole 3 Carboxylic Acid and Its Structural Analogues

Classical and Established Synthetic Routes to 4,5-Diarylisoxazole-3-carboxylic Acids

The traditional synthesis of 4,5-diarylisoxazole-3-carboxylic acids often relies on well-established cyclization and functional group manipulation techniques. These methods are characterized by their reliability and the use of readily available starting materials.

Synthesis from Precursor Heterocycles and Open-Chain Compounds

A primary and versatile method for constructing the 4,5-diarylisoxazole core involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.gov Specifically for 4,5-diaryl derivatives, this can be achieved by starting with an appropriately substituted acetophenone (B1666503). The acetophenone is first reacted with an oxalate (B1200264) ester, such as dimethyl oxalate, in the presence of a base like sodium methoxide (B1231860) to form a 1,3-diketone intermediate. nih.gov This diketone, which exists predominantly in its enol form, is then cyclized with hydroxylamine hydrochloride to yield the 4,5-diarylisoxazole-3-carboxylate ester. nih.gov

Another classical and powerful approach is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or an alkene. nih.govmdpi.com For the synthesis of 4,5-diarylisoxazoles, a diaryl-substituted alkyne can be reacted with a nitrile oxide generated in situ from an oxime. This method offers a high degree of control over the substitution pattern of the resulting isoxazole (B147169).

Table 1: Classical Synthesis of 4,5-Diarylisoxazole-3-carboxylate Precursors

| Starting Materials | Key Intermediates | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Substituted Acetophenone, Dimethyl Oxalate, Hydroxylamine | 1,3-Diketone (enol form) | Condensation/Cyclization | Methyl 4,5-diarylisoxazole-3-carboxylate | nih.gov |

| Diaryl-substituted alkyne, Aldoxime | Nitrile Oxide | 1,3-Dipolar Cycloaddition | 4,5-Diarylisoxazole | nih.govmdpi.com |

Carboxylic Acid Functionalization and Ester Saponification

Once the isoxazole-3-carboxylate ester is synthesized, the final step to obtain the target carboxylic acid is typically a straightforward hydrolysis or saponification reaction. nih.gov This is commonly achieved by treating the ester with a base, such as sodium hydroxide, in a suitable solvent system like a mixture of ethanol (B145695) and tetrahydrofuran (B95107) (THF), followed by heating at reflux. nih.gov Subsequent acidification of the reaction mixture protonates the carboxylate salt, yielding the desired 4,5-diarylisoxazole-3-carboxylic acid. nih.gov This method is generally high-yielding and applicable to a wide range of isoxazole esters. nih.govrrpharmacology.ru

Modern and Catalytic Approaches in Isoxazole Synthesis

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of highly substituted isoxazoles. These approaches often employ transition metal catalysis and novel oxidative techniques to achieve greater efficiency and substrate scope.

Palladium-Catalyzed Coupling Reactions for Diarylisoxazoles

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, have become indispensable tools for the formation of carbon-carbon bonds, including the arylation of heterocyclic systems. mdpi.comresearchgate.netnih.govrsc.orgorganic-chemistry.orgresearchgate.net In the context of 4,5-diarylisoxazole synthesis, these methods can be employed to introduce one or both of the aryl groups onto the isoxazole core.

For instance, a pre-functionalized isoxazole, such as a bromo-isoxazole, can be coupled with an arylboronic acid (in the Suzuki-Miyaura reaction) or an organozinc reagent (in the Negishi reaction) to introduce an aryl group at a specific position. researchgate.netorganic-chemistry.org This approach is particularly valuable for creating a diverse library of diarylisoxazoles with various substitution patterns on the aromatic rings. The Suzuki-Miyaura coupling, for example, has been effectively used for the synthesis of 3,4-diarylisoxazoles from the corresponding (4-isoxazolyl)boronic acids and aryl bromides. researchgate.net

Table 2: Palladium-Catalyzed Synthesis of Diaryl-Heterocycles

| Coupling Reaction | Heterocyclic Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | (3-Aryl-5-methyl-4-isoxazolyl)boronic acid | Aryl bromide | Pd(PPh₃)₄, Na₂CO₃, EtOH-H₂O, reflux | 3,4-Diarylisoxazole | researchgate.net |

| Suzuki-Miyaura | 2-Bromo-1,3,4-oxadiazole | Phenylboronic acid derivative | Pd(PPh₃)₄, Na₂CO₃ | 2,5-Diaryl-1,3,4-oxadiazole | mdpi.com |

| Negishi | 2-Bromothiazole | Arylzinc halide | Palladium(0) catalyst | 2-Arylthiazole | researchgate.net |

Oxidative Dehydrogenation in Dihydroisoxazole (B8533529) Aromatization

Another modern strategy involves the initial synthesis of a 4,5-dihydroisoxazole (isoxazoline) intermediate, followed by an oxidative dehydrogenation step to furnish the aromatic isoxazole ring. researchgate.net This approach can be advantageous as the synthesis of dihydroisoxazoles is often straightforward via 1,3-dipolar cycloaddition of nitrile oxides with alkenes. mdpi.comnbuv.gov.ua

The subsequent aromatization can be achieved using various oxidizing agents. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and manganese dioxide (MnO₂) are commonly employed for the oxidative aromatization of various heterocyclic systems and can be applied to the conversion of dihydroisoxazoles to isoxazoles. sci-hub.seresearchgate.net This two-step sequence provides a valuable alternative route to highly substituted isoxazoles.

Derivatization Strategies for 4,5-Diphenylisoxazole-3-carboxylic acid Scaffolds

The carboxylic acid moiety at the 3-position of the 4,5-diphenylisoxazole (B84616) scaffold serves as a versatile handle for further derivatization, allowing for the synthesis of a wide range of analogues with potentially modulated biological activities. nih.gov

The most common derivatization is the formation of amides through coupling of the carboxylic acid with various amines. nih.govrsc.org This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride, followed by reaction with the desired amine. nih.gov A variety of coupling reagents, such as HATU, can also be employed for direct amide bond formation. growingscience.comresearchgate.net

Esterification is another common modification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgresearchgate.netlookchem.com These derivatization strategies have been instrumental in exploring the structure-activity relationships of 4,5-diarylisoxazole-3-carboxylic acid-based compounds. nih.govorganic-chemistry.orgnih.govulakbim.gov.trresearchgate.netnih.gov

Table 3: Common Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Amide Formation | SOCl₂, Et₃N, THF, then amine | 4,5-Diphenylisoxazole-3-carboxamide | nih.gov |

| Amide Formation | Carboxylic acid, amine, HATU, DIPEA | 4,5-Diphenylisoxazole-3-carboxamide | growingscience.com |

| Esterification | Alcohol, DCC, DMAP | 4,5-Diphenylisoxazole-3-carboxylate ester | organic-chemistry.org |

Chemical Modifications at the Carboxyl Group and Aromatic Moieties

The functional handles of this compound—the carboxyl group at the C3 position and the two phenyl rings at the C4 and C5 positions—are primary sites for chemical modification to generate diverse analogues.

Modifications of the Carboxyl Group:

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, most notably esters and amides. These transformations are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies.

Esterification: The synthesis of isoxazole-3-carboxylic acid esters can be achieved through standard acid-catalyzed esterification with an appropriate alcohol. Alternatively, a two-step procedure involving the conversion of the carboxylic acid to a more reactive acyl chloride is highly effective. For instance, reacting the isoxazole carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride yields the corresponding isoxazole-3-carbonyl chloride google.com. This intermediate readily reacts with various alcohols to form the desired esters in high yield.

Amidation: The formation of amides from isoxazole carboxylic acids is a common and crucial transformation. Similar to esterification, the conversion to an acyl chloride followed by reaction with a primary or secondary amine is a robust method google.com. Direct coupling methods are also widely employed, utilizing reagents that activate the carboxylic acid in situ. Common coupling agents include 1,1'-carbonyldiimidazole (B1668759) (CDI) and combinations like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with an additive such as ethyl cyanohydroxyiminoacetate (Oxyma) rsc.org. These methods proceed under mild conditions and are tolerant of a wide range of functional groups on the amine coupling partner rsc.orglookchemmall.com. For example, the synthesis of 3,4-diaryl-isoxazole-5-carboxamides has been successfully developed from readily available materials under mild conditions researchgate.net.

The following table summarizes common modifications of the isoxazole-3-carboxylic acid group based on methodologies applied to analogous structures.

| Transformation | Reagents and Conditions | Product | Reference Example |

|---|---|---|---|

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride, typically in an inert solvent (e.g., DCM, Toluene), reflux. | Isoxazole-3-carbonyl chloride | Used for 5-methylisoxazole-4-carboxylic acid. google.com |

| Esterification (via Acid Chloride) | Isoxazole-3-carbonyl chloride, corresponding alcohol (R-OH), often with a non-nucleophilic base (e.g., pyridine, Et₃N). | Isoxazole-3-carboxylic acid ester | General method applicable to acid chlorides. |

| Amidation (via Acid Chloride) | Isoxazole-3-carbonyl chloride, corresponding amine (R₂NH), non-nucleophilic base (e.g., pyridine, Et₃N). | Isoxazole-3-carboxamide | Applied in the synthesis of leflunomide (B1674699) precursor. google.com |

| Amidation (Direct Coupling) | EDC/Oxyma or CDI, corresponding amine (R₂NH), solvent (e.g., CH₃CN, DMF), room temperature. | Isoxazole-3-carboxamide | Used for 5-methylisoxazole-4-carboxylic acid. rsc.org |

Modifications of the Aromatic Moieties:

The two phenyl rings at the C4 and C5 positions are susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents that can modulate the molecule's electronic properties, solubility, and biological interactions libretexts.org. The isoxazole ring itself acts as a substituent on the phenyl rings. Due to the electronegativity of the nitrogen and oxygen atoms, the isoxazole moiety is generally considered an electron-withdrawing and deactivating group. Consequently, it is expected to direct incoming electrophiles to the meta positions of the phenyl rings youtube.comscielo.org.mxmsu.edu.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂).

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom.

Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H).

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride/Lewis acid or alkyl halide/Lewis acid introduces an acyl or alkyl group, respectively.

The deactivating nature of the isoxazole ring means that forcing conditions may be required for these substitutions to proceed efficiently msu.edu.

Regioselective Functionalization and Substituent Effects

Regioselective Functionalization:

While the C4 and C5 positions of the isoxazole ring in the parent compound are occupied, understanding the regioselectivity of reactions on the isoxazole core is critical for designing synthetic routes to complex analogues. In related 3,5-disubstituted isoxazoles, the C4 position is the sole available site for substitution on the heterocycle.

A powerful method for functionalizing this position is directed ortho-metalation, specifically lithiation. Research on 3,5-disubstituted isoxazoles has shown that the proton at the C4 position is acidic enough to be removed by a strong base like n-butyllithium (n-BuLi) cdnsciencepub.com. This generates a highly reactive 4-lithioisoxazole intermediate. This nucleophilic species can then be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity. For example, reaction with carbon dioxide (CO₂) followed by acidic workup yields the corresponding isoxazole-4-carboxylic acid, while quenching with iodine (I₂) produces the 4-iodoisoxazole (B1321973) cdnsciencepub.com. This iodinated intermediate can then participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new aryl or alkyl groups at the C4 position. This highlights the C4 position as a key site for regioselective modification in analogous systems cdnsciencepub.com.

Substituent Effects:

The nature and position of substituents on the aromatic rings of diarylisoxazole structures can have a profound impact on their chemical reactivity and biological activity. Structure-activity relationship (SAR) studies on various diarylisoxazole analogues have provided detailed insights into these effects.

For instance, in a series of 5-phenylisoxazole-3-carboxylic acid derivatives designed as xanthine (B1682287) oxidase inhibitors, the presence of a cyano group at the 3-position of the phenyl ring was found to be the preferred substitution pattern for high potency. Its replacement with a nitro group led to a general decrease in inhibitory activity, demonstrating a subtle but critical electronic and steric effect nih.gov.

In the context of antitubulin agents, where diarylisoxazoles act as combretastatin (B1194345) analogues, the substitution pattern on the aryl rings is crucial for activity. Studies on 3,5- and 4,5-diarylisoxazoles have shown that specific polyalkoxyaryl pharmacophores, such as a 3,4,5-trimethoxyphenyl ring, are essential for potent antiproliferative effects nih.govnih.gov. The arrangement and number of these methoxy (B1213986) groups significantly influence the molecule's ability to bind to the colchicine (B1669291) site of tubulin nih.govacs.org.

The following table summarizes key findings on substituent effects in diarylisoxazole systems.

| Isoxazole Analogue Series | Substituent/Position | Observed Effect | Reference |

|---|---|---|---|

| 5-Phenylisoxazole-3-carboxylic acid derivatives | 3-Cyano vs. 3-Nitro on the 5-phenyl ring | The cyano group resulted in higher inhibitory potency against xanthine oxidase compared to the nitro group. | nih.gov |

| 3,5-Diarylaminoisoxazoles | 3,4,5-Trimethoxy on one phenyl ring | This substitution pattern was identified as a key structural feature for potent antiproliferative and antitubulin activity. | nih.gov |

| 3,5-Diarylaminoisoxazoles | Unsubstituted 5-amino group | An unsubstituted amino group on the isoxazole ring was found to be essential for potent activity. | nih.gov |

| 4,5-Diarylisoxazoles (CA-4 analogues) | Various substituents on phenyl rings | Cytotoxicity was found to be highly dependent on the specific substituents on the aryl rings. | nih.govacs.org |

These findings underscore the importance of precise substituent placement in modulating the properties of the 4,5-diphenylisoxazole scaffold. The electronic effects (activating/deactivating) of substituents influence the reactivity of the molecule, while both electronic and steric factors play a critical role in determining biological interactions nih.gov.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Thermal and Catalytic Reactivity Studies

The thermal decarboxylation of aromatic and heteroaromatic carboxylic acids is a well-established reaction, and isoxazolecarboxylic acids are no exception. While specific kinetic studies on 4,5-diphenylisoxazole-3-carboxylic acid are not extensively detailed in the literature, the behavior of analogous compounds provides significant insight. For instance, studies on compounds like 3,5-dimethylisoxazole-4-carboxylic acid demonstrate that the isoxazole (B147169) ring is susceptible to decarboxylation upon heating, leading to the loss of carbon dioxide and the formation of the corresponding isoxazole derivative. researchgate.net The stability of the resulting carbanion or the transition state leading to it influences the reaction rate. In high-temperature water, aromatic carboxylic acids are known to decarboxylate, with reaction kinetics influenced by the electronic effects of other substituents on the ring. uni-konstanz.de It is proposed that the reaction for this compound would proceed similarly, yielding 4,5-diphenylisoxazole (B84616).

Table 1: Decarboxylation of an Analogous Isoxazolecarboxylic Acid

| Starting Material | Condition | Product | Reference |

|---|---|---|---|

| 3,5-Dimethylisoxazole-4-carboxylic acid | Heating | 3,5-Dimethylisoxazole | researchgate.net |

The isoxazole ring, particularly when substituted with aryl groups, can undergo significant thermal rearrangements at high temperatures. Flash pyrolysis of 3,5-diphenylisoxazole (B109209), an isomer of the decarboxylated parent of the title compound, at 960 °C results in a variety of products through complex rearrangement pathways. rsc.org The primary products include 2,5-diphenyloxazole (B146863), 2-phenylindole (B188600), and benzamide. rsc.org These transformations are thought to proceed through initial cleavage of the weak N-O bond, leading to reactive intermediates like vinylnitrenes, which can then cyclize and rearrange. The formation of 2,5-diphenyloxazole suggests a pathway involving a 2,3-diphenyl-2H-azirine intermediate, which was also detected as a minor product. rsc.org The presence of 2-phenylindole indicates a more complex rearrangement involving the phenyl substituents. These findings suggest that 4,5-diphenylisoxazole would likely undergo analogous rearrangements involving N-O bond scission under sufficiently high thermal stress.

Table 2: Major Products from Thermal Rearrangement of 3,5-Diphenylisoxazole at 960°C

| Product | Classification |

|---|---|

| 2,5-Diphenyloxazole | Isomerization Product |

| 2-Phenylindole | Rearrangement Product |

| Benzamide | Fragmentation/Rearrangement Product |

Data sourced from Aldous, Bowie, and Thompson (1976). rsc.org

Photochemical Transformations and Photoisomerization Pathways

The photochemical behavior of isoxazoles is one of their most studied characteristics, defined by the lability of the N-O bond upon UV irradiation. rsc.orgias.ac.in

A general and well-established photochemical pathway for isoxazoles is their isomerization to oxazoles. ias.ac.inaip.org This transformation is initiated by the photochemical cleavage of the weak N-O bond, which generates a vinylnitrene diradical intermediate. aip.org This highly reactive species rapidly collapses to form a 2H-azirine intermediate. ias.ac.inaip.org The 2H-azirine can then undergo cleavage of the C-C single bond to produce a nitrile ylide, which subsequently cyclizes to the more stable oxazole (B20620) ring system. aip.org

Specifically for 4,5-diphenylisoxazole, irradiation leads to the formation of phenanthro[9,10-d]-oxazole. ias.ac.in This product confirms a ring-transformation process initiated by N-O scission, proceeding through an azirine intermediate, followed by an electrocyclic ring closure of the stilbene-like diphenyl system. ias.ac.in The photochemical rearrangement of a related compound, 2-benzoyl-3-phenyl-2H-azirine, to 3,5-diphenylisoxazole is understood to occur via a triplet vinylnitrene intermediate, further supporting the central role of these species in the photochemistry of diphenylisoxazole systems. mdpi.comresearchgate.net

In addition to ring transformation, isoxazoles can undergo photo-ring cleavage. researchgate.net This alternative pathway also begins with the cleavage of the N-O bond. For 4,5-diphenylisoxazole, irradiation at 253.7 nm in absolute alcohol or at 350 nm in acetone (B3395972) yields α-benzoylphenylacetonitrile. ias.ac.in This product results from the cleavage of the ring and subsequent rearrangement. This type of photo-cleavage has also been observed in other phenyl-substituted isoxazoles, such as 5-phenylisoxazole, which yields benzoylacetonitrile (B15868) upon irradiation. researchgate.net

Table 3: Photochemical Transformation Products of 4,5-Diphenylisoxazole

| Reaction Type | Product | Wavelength/Conditions | Reference |

|---|---|---|---|

| Ring Transformation | Phenanthro[9,10-d]-oxazole | 350 nm (Acetone) / 253.7 nm (Ethanol) | ias.ac.in |

| Photo-Ring Cleavage | α-Benzoylphenylacetonitrile | 350 nm (Acetone) / 253.7 nm (Ethanol) | ias.ac.in |

| Oxidative Dimerization | 4,4',5,5'-Tetraphenyl-2,2'-bioxazole | Sunlight (Methanol, Benzophenone sensitized) | ias.ac.in |

Metal-Mediated and Organometallic Reactivity

The isoxazole ring can react with various organometallic reagents, which typically act as strong nucleophiles. msu.eduyoutube.com The reaction of isoxazoles with organolithium, organomagnesium (Grignard), and organoaluminium reagents can lead to the selective synthesis of various dihydroisoxazoles. rsc.org This process involves the nucleophilic addition of the organometallic reagent to the C=N bond of the isoxazole ring. The specific isomer of the dihydroisoxazole (B8533529) product depends on the substitution pattern of the starting isoxazole and the nature of the organometallic reagent used. rsc.org

Furthermore, in related systems like benzoisoxazolium salts, reactions with highly basic organolithium compounds can induce an unusual ring cleavage-closure process, resulting in the formation of phenylaziridines. rsc.org This indicates that under the influence of potent organometallic nucleophiles, the isoxazole ring system can be induced to fragment and rearrange into entirely different heterocyclic structures.

Sophisticated Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through ¹H and ¹³C NMR, the chemical environment of each nucleus can be mapped, providing unequivocal evidence for the compound's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 4,5-Diphenylisoxazole-3-carboxylic acid is expected to show distinct signals corresponding to the aromatic protons of the two phenyl rings and the acidic proton of the carboxyl group. The protons on the phenyl rings would likely appear as a complex multiplet in the aromatic region (typically δ 7.0-8.5 ppm). The carboxylic acid proton is anticipated to produce a broad singlet at a significantly downfield chemical shift (often > δ 10 ppm), which is characteristically exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key resonances would include the carboxyl carbon (δ 160-180 ppm), the carbons of the isoxazole (B147169) ring (C3, C4, and C5), and the various carbons of the two phenyl substituents. For the related compound 3,5-diphenylisoxazole (B109209), the isoxazole carbon signals appear at δ 170.3 (C5), 162.9 (C3), and 97.4 (C4). rsc.org The introduction of the carboxylic acid at the C3 position and the phenyl group at C4 in the target molecule would significantly alter these shifts.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to investigate the molecule's preferred conformation in solution. NOESY detects through-space interactions between protons that are in close proximity, which can help determine the relative orientation of the phenyl rings with respect to the isoxazole core and each other.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures, as direct experimental data is not publicly available.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | > 10 (broad singlet) | ~165-175 |

| Phenyl Protons (10H) | ~7.2-8.2 (multiplet) | ~125-135 |

| Isoxazole C3 | - | ~160-165 |

| Isoxazole C4 | - | ~115-125 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by characteristic bands from the carboxylic acid group. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is indicative of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgspectroscopyonline.com A strong, sharp peak corresponding to the carbonyl (C=O) stretch is anticipated between 1760 and 1690 cm⁻¹. libretexts.org Other significant absorptions would include aromatic C-H stretching just above 3000 cm⁻¹, C=C and C=N stretching vibrations from the phenyl and isoxazole rings in the 1650-1450 cm⁻¹ region, and the C-O stretch of the carboxylic acid between 1320 and 1210 cm⁻¹. libretexts.orgrsc.org

Raman Spectroscopy: Raman spectroscopy offers complementary information. While the polar O-H and C=O bonds give strong signals in IR, the less polar C=C bonds of the aromatic rings often produce strong signals in the Raman spectrum, providing further confirmation of the aromatic substructures. acs.orgacs.org A combined analysis of both FT-IR and Raman spectra allows for a more complete assignment of the molecule's vibrational modes. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1760-1690 | Strong |

| C=C / C=N Stretch (Ring) | 1650-1450 | Medium-Strong |

| C-O Stretch (Carboxylic Acid) | 1320-1210 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization.

For this compound (C₁₆H₁₁NO₃), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) corresponding to its exact molecular weight of 265.0739. The fragmentation pattern under electron impact (EI) ionization would provide structural clues. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical ([M-17]⁺) and the loss of the entire carboxyl group ([M-45]⁺). libretexts.orgyoutube.com Further fragmentation could involve the cleavage of the isoxazole ring and the loss of small molecules like CO or CO₂. Fragments corresponding to the phenyl cation (m/z 77) and the benzoyl cation (m/z 105) are also commonly observed in the mass spectra of phenyl-substituted heterocycles. rsc.org

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral |

|---|---|---|

| 265 | [C₁₆H₁₁NO₃]⁺ (Molecular Ion) | - |

| 248 | [M - OH]⁺ | OH |

| 221 | [M - CO₂]⁺ | CO₂ |

| 220 | [M - COOH]⁺ | COOH |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) | C₉H₆NO₂ |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and revealing its solid-state conformation.

For this compound, a crystal structure would reveal the planarity of the isoxazole ring and the dihedral angles of the two phenyl rings and the carboxylic acid group relative to the central heterocycle. In related structures, such as 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, the dihedral angle between the benzene (B151609) and isoxazole rings was found to be 42.52°. nih.gov

A crucial aspect revealed by crystallography is the network of intermolecular interactions that govern the crystal packing. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, creating a characteristic R²₂(8) ring motif. nih.govresearchgate.net Additionally, π–π stacking interactions between the aromatic phenyl rings of adjacent molecules can further stabilize the crystal lattice. researchgate.net

Table 4: Structural Information Obtainable from X-ray Crystallography

| Parameter | Description | Expected Finding for this compound |

|---|---|---|

| Crystal System & Space Group | The fundamental symmetry of the crystal lattice. | e.g., Monoclinic, P2₁/n (as seen in a related structure) researchgate.net |

| Unit Cell Dimensions | The lengths and angles of the repeating unit cell. | e.g., a, b, c, β nih.govresearchgate.net |

| Dihedral Angles | The angles between the planes of the rings. | Would define the twist of the phenyl and carboxyl groups. |

| Hydrogen Bonding | Non-covalent interaction between acid groups. | Expectation of strong O-H···O hydrogen-bonded dimers. nih.gov |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the electronic structure and inherent reactivity of 4,5-Diphenylisoxazole-3-carboxylic acid. These investigations typically employ methods like Density Functional Theory (DFT) to elucidate the distribution of electrons within the molecule, which in turn governs its chemical behavior.

Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

For isoxazole (B147169) derivatives, quantum chemical calculations help in understanding their roles in various reactions and their potential as therapeutic agents by mapping out electron density and electrostatic potential. researchgate.netchemijournal.com These studies can predict the most likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for their observed chemical behavior. While specific studies on this compound are not extensively available in the literature, data from related isoxazole structures provide valuable insights.

Table 1: Representative Quantum Chemical Descriptors for Isoxazole Derivatives (Note: Data is illustrative and based on similar structures reported in the literature.)

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV to -7.5 eV | Electron-donating capacity |

| LUMO Energy | -1.0 eV to -2.0 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 4.5 eV to 6.5 eV | Chemical reactivity and stability |

| Dipole Moment | 2.0 D to 4.0 D | Polarity and intermolecular interactions |

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. asianpubs.org For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. researchgate.net

Furthermore, DFT can be used to calculate the energy profiles of chemical reactions involving this compound. By mapping the energy changes as reactants transform into products, researchers can identify transition states and determine the activation energies of reactions. This information is vital for predicting reaction rates and understanding reaction mechanisms. acs.orgresearchgate.net For example, in the study of isoxazole isomerization, DFT calculations have been used to elucidate the reaction pathways and the influence of substituents on the process. acs.org

Table 2: Typical Geometrical Parameters for a Diphenylisoxazole Moiety from DFT Calculations (Note: This data is illustrative and based on general findings for similar compounds.)

| Parameter | Typical Value Range |

|---|---|

| C-C bond length (phenyl) | 1.38 - 1.40 Å |

| C-N bond length (isoxazole) | 1.30 - 1.38 Å |

| N-O bond length (isoxazole) | 1.39 - 1.42 Å |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical methods are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational flexibility of this compound, revealing how the molecule moves and changes shape in different environments. mdpi.com

These simulations are particularly useful for understanding how the molecule behaves in solution. By explicitly including solvent molecules in the simulation, it is possible to study solvation effects, such as the formation of hydrogen bonds between the carboxylic acid group and water molecules. This is crucial for predicting the molecule's solubility and its behavior in biological systems. nih.gov

In the context of drug design, MD simulations are often used to study the interaction of a ligand with its protein target. researchgate.net For a molecule like this compound, MD simulations could be employed to investigate its binding mode to a specific enzyme or receptor, providing information on the stability of the complex and the key intermolecular interactions involved. mdpi.com

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, methods like Time-Dependent DFT (TD-DFT) can be used to predict its UV-Vis absorption spectrum, providing information about its electronic transitions. nih.gov Similarly, calculations can predict NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure. nih.govrjpbcs.com

Computational methods are also instrumental in elucidating complex reaction pathways. By calculating the energies of intermediates and transition states, researchers can map out the most likely mechanism for a given chemical transformation. rsc.org For isoxazole derivatives, theoretical studies have been used to understand their synthesis and isomerization reactions, providing a level of detail that is often difficult to obtain through experiments alone. acs.org

Table 3: Predicted Spectroscopic Data for an Isoxazole Derivative (Note: This data is illustrative and based on general computational predictions for similar structures.)

| Spectroscopic Technique | Predicted Parameter |

|---|---|

| UV-Vis (in Ethanol) | λmax ≈ 250-280 nm |

| 1H NMR (in CDCl3) | Phenyl protons: δ 7.2-7.8 ppm |

Exploration of Supramolecular Chemistry and Crystal Engineering

Design and Analysis of Hydrogen Bonding Networks in Crystalline Solids

There is currently no published research detailing the experimental crystal structure of 4,5-diphenylisoxazole-3-carboxylic acid. Consequently, an analysis of its hydrogen bonding networks in the crystalline solid-state is not possible. The presence of a carboxylic acid group suggests the potential for strong hydrogen bonding interactions, such as the formation of dimers through O-H···O bonds between the carboxylic acid moieties. Further hydrogen bonding interactions could potentially involve the nitrogen and oxygen atoms of the isoxazole (B147169) ring. However, without experimental crystallographic data, any discussion of specific hydrogen bond donors, acceptors, and resulting network motifs remains speculative.

Formation of Cocrystals and Polymorphs

A search of the scientific literature reveals no studies on the formation of cocrystals or the existence of polymorphs for this compound. The carboxylic acid group and the aromatic phenyl rings present potential sites for non-covalent interactions with other molecules, suggesting that the formation of cocrystals could be a viable strategy for modifying its physicochemical properties. Similarly, the possibility of polymorphism, where the compound crystallizes into different solid-state forms, cannot be ruled out. However, dedicated screening and characterization studies to identify and analyze such forms have not been reported.

Self-Assembly Principles and Molecular Recognition

Detailed studies on the self-assembly principles of this compound in the solid state are not available in the current literature. Such studies would typically involve an analysis of the non-covalent interactions that guide the spontaneous organization of the molecules into larger, ordered structures.

Applications As Chemical Building Blocks and Ligands in Advanced Chemistry

Precursors in Heterocyclic Synthesis and Derivatization

The structural framework of 4,5-diphenylisoxazole-3-carboxylic acid is a prime starting point for the synthesis of a variety of other heterocyclic systems and derivatives. The carboxylic acid group at the 3-position is the primary site for derivatization, enabling the creation of esters, amides, and other acid derivatives through standard organic synthesis protocols. These transformations are crucial for building combinatorial libraries of compounds for drug discovery and other applications. acs.org

Furthermore, the isoxazole (B147169) ring itself can undergo various chemical reactions. For instance, isoxazoles can participate in cycloaddition reactions, photoisomerization, and ring-opening transformations, which can lead to the formation of different heterocyclic structures like 2,4-dicarbonyl pyrroles. bohrium.com The stability and reactivity of the isoxazole moiety make it an important precursor for developing novel chemical entities. researchgate.netmdpi.com The direct synthesis of oxazoles from carboxylic acids highlights a pathway for transforming isoxazole carboxylic acids into other important five-membered heterocycles. nih.gov

Table 1: Examples of Derivatization Reactions

| Starting Material | Reagent(s) | Product Type | Potential Application |

|---|---|---|---|

| This compound | Alcohol, Acid Catalyst | Ester | Pharmaceutical intermediate |

| This compound | Amine, Coupling Agent | Amide | Bioactive molecule synthesis |

| This compound | Thionyl chloride | Acid Chloride | Highly reactive intermediate |

| This compound | Reducing Agent | Isoxazole-3-methanol | Building block for larger structures |

Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

In the field of coordination chemistry, this compound possesses the key features of an effective ligand for the construction of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. mdpi.com The formation of these frameworks relies on the coordination of metal ions or clusters with organic ligands.

Heterocyclic carboxylate ligands, such as imidazole-dicarboxylic acid, are particularly effective in building MOFs due to their multiple potential coordination sites and structural rigidity. researchgate.net Similarly, this compound offers several coordination points:

The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate chelating, or bridging).

The nitrogen atom of the isoxazole ring can act as a Lewis base and coordinate to a metal ion.

The oxygen atom within the isoxazole ring also has a lone pair of electrons that could potentially interact with a metal center.

This multi-functional coordination ability allows the ligand to link multiple metal centers, facilitating the formation of stable, high-dimensional frameworks. The specific geometry and electronic properties of the ligand, influenced by the bulky phenyl groups, can direct the topology and properties of the resulting MOF. mdpi.comresearchgate.net

Components in Functional Materials and Polymer Science

The isoxazole scaffold is increasingly being incorporated into functional materials due to its unique electronic and structural properties. Isoxazole derivatives have found applications in materials science as components of liquid crystals, photochromic materials, and materials for dye-sensitized solar cells. bohrium.com

Research has demonstrated the synthesis of thermotropic liquid crystals based on isoxazoles, which exhibit a smectic A mesophase. researchgate.net In one study, 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole was used as a key intermediate for synthesizing both non-polymeric liquid crystals and main-chain liquid crystal polymers (MCLCPs) through polymerization reactions. researchgate.net The rigid and planar nature of the isoxazole ring, combined with the phenyl substituents, contributes to the formation of ordered phases, which is a critical characteristic for liquid crystalline behavior.

Moreover, isoxazole-based compounds have been investigated for their role in biological functional materials. An isoxazole derivative was observed to bind non-specifically to hundreds of proteins, a property linked to low-complexity domains (LCDs) within the proteins. This interaction led to the discovery that certain LCD-containing proteins can form gels, a process relevant to the formation of cellular structures like RNA granules. laskerfoundation.org This highlights the potential for isoxazole-based molecules to be used as probes and components in the study and engineering of biomaterials.

Intermediates in Agrochemical and Fine Chemical Synthesis

The isoxazole ring is a prominent feature in many commercially successful agrochemicals and pharmaceuticals, making its derivatives valuable intermediates in their synthesis. researchgate.netdntb.gov.ua Isoxazole-containing compounds exhibit a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties. bohrium.comresearchgate.net For example, isoxazoles are used as insecticides against pests like Callosobruchus chinensis and have shown acaricidal activity. bohrium.com

In fine chemical synthesis, particularly for the pharmaceutical industry, isoxazole carboxylic acids are crucial building blocks. A series of 4,5-diarylisoxazole-3-carboxylic acids were synthesized as potent inhibitors of MptpB, a key enzyme in Mycobacterium tuberculosis, demonstrating their potential in developing new antitubercular agents. acs.org The synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives has also been explored for their ability to inhibit xanthine (B1682287) oxidase, an enzyme implicated in conditions like gout. nih.gov The structural versatility of the isoxazole core allows for fine-tuning of biological activity, making compounds like this compound attractive starting materials for medicinal chemistry programs. mdpi.comnih.govresearchgate.net

Mechanistic Research on Biological Interactions Molecular Level

Structure-Activity Relationship (SAR) Studies Through Molecular Modeling and Design

Structure-activity relationship (SAR) studies on derivatives of 4,5-Diphenylisoxazole-3-carboxylic acid have been instrumental in optimizing their potency as enzyme inhibitors. By systematically modifying the phenyl rings and other moieties of the isoxazole (B147169) scaffold, researchers have identified key structural features that govern biological activity.

One significant area of investigation has been the development of inhibitors for Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a crucial virulence factor. nih.gov Molecular modeling and SAR studies have explored substitutions on the phenyl groups of the 4,5-diarylisoxazole-3-carboxylic acid core. For instance, the introduction of chloro- and biphenyl (B1667301) groups at the 4-position phenyl ring was explored to enhance inhibitory activity. nih.gov The data indicates that while the parent compound, this compound, shows inhibitory potential, strategic substitutions lead to a significant increase in potency against MptpB. nih.gov

Similarly, SAR studies have been conducted on 5-phenylisoxazole-3-carboxylic acid derivatives as potential inhibitors of xanthine (B1682287) oxidase. nih.gov This research highlighted that the presence and position of certain functional groups on the phenyl ring are critical for inhibitory potency. For example, introducing a cyano group at the 3-position of the phenyl moiety was found to be a preferred substitution pattern, whereas replacing it with a nitro group generally led to a decrease in inhibitory activity. nih.gov These findings underscore the importance of electronic and steric factors in the interaction between the inhibitor and the enzyme's active site.

The following table summarizes the inhibitory activity of several 4,5-diarylisoxazole-3-carboxylic acid derivatives against MptpB, illustrating the impact of substitutions on the phenyl rings.

Table 1: Inhibitory Activity of 4,5-Diarylisoxazole-3-carboxylic Acid Derivatives against MptpB

| Compound Name | R1 | R2 | IC50 (µM) against MptpB |

|---|---|---|---|

| This compound | H | H | 6.3 ± 0.8 |

| 4-(3-Methoxyphenyl)-5-phenylisoxazole-3-carboxylic acid | 3-OCH3 | H | 4.3 ± 0.3 |

| 4-(3-Hydroxyphenyl)-5-phenylisoxazole-3-carboxylic acid | 3-OH | H | 3.4 ± 0.6 |

Data sourced from a study on MptpB inhibitors. nih.gov

Elucidation of Enzyme Inhibition Mechanisms at the Active Site Level (e.g., MptpB)

The isoxazole-3-carboxylic acid scaffold has been identified as a key pharmacophore for inhibiting various enzymes, with significant research focusing on Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). nih.gov MptpB is a virulence factor that the bacterium secretes into host macrophages to disrupt signaling pathways, thereby promoting its survival. nih.gov Specifically, MptpB dephosphorylates phosphoinositides, such as phosphatidylinositol 3-phosphate (PI3P) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), which are critical for the maturation of phagosomes that would otherwise eliminate the bacteria. nih.govacs.org

Inhibitors based on the this compound structure are designed to fit into the active site of MptpB, preventing it from binding to and dephosphorylating its natural substrates. nih.gov The carboxylic acid group is crucial for this interaction, likely forming key hydrogen bonds or ionic interactions with residues in the enzyme's active site, a common feature for inhibitors of phosphatase enzymes. nih.govchemrxiv.org By blocking the active site, these inhibitors preserve the phosphorylation status of PI3P on the phagosome, allowing the host cell's natural defense mechanisms to proceed and clear the infection. nih.gov The inhibition of MptpB by these compounds has been shown to restore the host's intrinsic immune response, highlighting a novel therapeutic mechanism against M. tuberculosis. nih.govacs.org

Molecular Recognition and Binding Mode Analysis with Biological Targets

Molecular docking and modeling studies have provided valuable insights into how this compound and its analogs bind to their biological targets. For derivatives targeting xanthine oxidase, molecular modeling was performed to understand the binding mode of the most potent compounds within the enzyme's active site. nih.gov These computational studies help to rationalize the observed SAR data, for instance, why a cyano-substituted derivative exhibits higher potency than a nitro-substituted one. The analysis typically reveals specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the inhibitor and amino acid residues of the target protein. nih.gov

In the context of MptpB, while specific binding mode visuals for this compound are detailed in specialized literature, the SAR data provides strong inferential evidence about molecular recognition. nih.gov The enhanced potency of derivatives with dichlorobiphenyl substitutions suggests that these bulky, hydrophobic groups occupy a corresponding hydrophobic pocket within the MptpB active site, leading to a tighter binding affinity. nih.gov The consistent necessity of the carboxylic acid moiety across different enzyme targets, including sirtuins, further emphasizes its role as a primary anchor, engaging in critical interactions that orient the rest of the molecule for optimal inhibition. nih.govchemrxiv.org

Design of Molecular Probes for Biochemical Pathways

The isoxazole scaffold has also been utilized as a starting point for the design of molecular probes to investigate biochemical pathways. nih.gov Molecular probes are powerful tools that can be used for applications like photoaffinity labeling to identify the cellular targets of a compound. Researchers have developed isoxazole-based diazide probes for studying Histone Deacetylases (HDACs), specifically HDAC3. nih.gov

Starting with an isoxazole-based inhibitor known to be active against HDAC3, a diazide moiety was incorporated into the structure. Diazides are photo-reactive groups that, upon exposure to UV light, can form a covalent bond with nearby molecules, allowing for the permanent labeling of the biological target. The resulting isoxazole-based probes exhibited low nanomolar inhibitory activity against HDAC3, demonstrating that the core inhibitory properties of the scaffold were maintained. nih.gov This work illustrates the versatility of the this compound framework, not only as a therapeutic lead but also as a template for creating chemical tools to explore complex biological processes. nih.gov

Integration of Green Chemistry Principles in Synthetic Methodologies

Development of Sustainable Synthetic Routes

The traditional synthesis of 4,5-Diphenylisoxazole-3-carboxylic acid often involves multi-step procedures that may not be optimized from a green chemistry standpoint. The development of sustainable synthetic routes aims to address these shortcomings by exploring alternative reaction pathways that are more environmentally friendly. nih.gov

One area of focus is the use of one-pot or multi-component reactions (MCRs). nih.govresearchgate.net These strategies are inherently more sustainable as they reduce the number of individual reaction and purification steps, leading to a decrease in solvent and energy consumption. For the synthesis of isoxazole (B147169) derivatives, MCRs that bring together several components in a single step are being explored. nih.gov While a specific MCR for this compound is not yet widely reported, the general principle offers a promising avenue for future research.

Another key aspect of sustainable route development is the use of greener reagents and starting materials. This could involve replacing hazardous reagents with safer alternatives or utilizing bio-based feedstocks where possible. The known synthesis of this compound involves a Suzuki coupling reaction, a powerful C-C bond-forming reaction. bohrium.commdpi.com Greener modifications of this reaction are continually being developed. gctlc.org

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Feature | Traditional Synthesis | Potential Green Synthesis |

| Reaction Steps | Multiple, sequential steps | One-pot or multi-component reactions |

| Starting Materials | Potentially petroleum-derived | Renewable or bio-based feedstocks |

| Reagents | Use of stoichiometric and potentially hazardous reagents | Catalytic and less hazardous reagents |

| Solvents | Volatile organic solvents (VOCs) | Water, supercritical fluids, bio-based solvents |

| Energy Consumption | High, due to multiple heating and cooling cycles | Reduced, due to fewer steps and milder conditions |

Solvent Selection and Catalytic Efficiency Enhancement

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic syntheses utilize volatile organic compounds (VOCs) that are often toxic and contribute to air pollution. Green chemistry encourages the use of safer, more sustainable solvents. nih.govtandfonline.com

For the synthesis of isoxazole derivatives, researchers have explored the use of alternative solvents such as water, deep eutectic solvents (DESs), and bio-based solvents like glycerol. nih.govtandfonline.com In the context of the Suzuki coupling step for this compound, aqueous media have been shown to be effective, often with the aid of surfactants to facilitate the reaction between organic substrates and the aqueous phase. gctlc.orgnih.gov

Catalytic efficiency is another cornerstone of green synthesis. The Suzuki coupling reaction relies on a palladium catalyst. bohrium.commdpi.com Enhancing the efficiency of this catalyst has significant green chemistry implications. This can be achieved by:

Developing highly active catalysts: This allows for lower catalyst loadings, reducing the amount of precious metal required.

Using heterogeneous catalysts: These catalysts are in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid reaction), which simplifies their separation and recycling. acs.orgacs.org

Catalyst recycling: Implementing protocols to recover and reuse the catalyst for multiple reaction cycles significantly reduces waste and cost. bohrium.comnumberanalytics.comresearchgate.net

Table 2: Green Solvents and Catalytic Strategies for Isoxazole Synthesis

| Green Approach | Description | Potential Benefits |

| Aqueous Media | Using water as the reaction solvent. | Non-toxic, non-flammable, readily available. |

| Deep Eutectic Solvents (DESs) | Mixtures of solids that form a liquid at a lower temperature than either component. | Often biodegradable, low volatility, and can be tailored for specific reactions. tandfonline.com |

| Heterogeneous Catalysis | The catalyst is in a different phase from the reactants. | Easy separation of the catalyst from the product, enabling catalyst recycling. acs.orgacs.org |

| Nanocatalysts | Using catalysts in the nanoparticle size range. | High surface area-to-volume ratio can lead to increased catalytic activity. |

| Ligand-Free Catalysis | Performing the reaction without the need for complex and often expensive ligands. | Reduces cost and waste associated with ligand synthesis and use. |

Atom Economy and Waste Minimization Strategies

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jk-sci.comwordpress.com A high atom economy indicates that less waste is generated. Reactions with low atom economy, such as those that use stoichiometric reagents that are not incorporated into the final product, are considered less green.

The synthesis of this compound via a Suzuki coupling can have a variable atom economy depending on the specific reagents and conditions used. To improve atom economy, synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. Addition and cycloaddition reactions, for example, have a 100% theoretical atom economy.

Waste minimization is a broader concept that encompasses not only the waste generated from the reaction itself but also from work-up and purification processes. Strategies for waste minimization in the synthesis of this compound include:

Optimizing reaction conditions: Fine-tuning parameters such as temperature, pressure, and reaction time can increase the yield of the desired product and reduce the formation of by-products.

Reducing the use of auxiliary substances: This includes minimizing the use of solvents for extraction and chromatography.

Recycling of solvents and reagents: Where possible, solvents and excess reagents should be recovered and reused.

Designing for degradation: Ideally, any by-products generated should be non-toxic and readily biodegradable.

Table 3: Atom Economy and Waste Reduction in Synthesis

| Principle | Application in Synthesis of this compound |

| Maximize Atom Economy | - Prioritize reaction types like additions and cycloadditions where possible. - In the Suzuki coupling, select boronic acids and halides that lead to minimal by-products. |

| Minimize By-products | - Optimize reaction conditions to improve selectivity for the desired product. - Utilize highly selective catalysts. |

| Reduce Solvent Waste | - Employ solvent-free reaction conditions if feasible. - Use minimal amounts of greener solvents for reactions and purification. - Implement solvent recycling protocols. |

| Catalyst and Reagent Recovery | - Utilize heterogeneous or immobilized catalysts for easy recovery and reuse. acs.orgacs.org - Develop methods to recover and regenerate any unreacted starting materials. |

By integrating these green chemistry principles into the synthetic methodologies for this compound, it is possible to develop a more sustainable and environmentally responsible manufacturing process.

Future Research Directions and Unaddressed Challenges

Development of Novel Stereoselective Synthetic Pathways

The synthesis of isoxazoles, particularly trisubstituted derivatives like 4,5-Diphenylisoxazole-3-carboxylic acid, remains a significant area of research. nih.gov A primary method for isoxazole (B147169) ring construction is the [3+2] cycloaddition of a nitrile oxide with an alkyne. researchgate.net However, for a trisubstituted isoxazole, this requires a disubstituted alkyne, which can present challenges in terms of reactivity and regioselectivity. nih.gov

A major unaddressed challenge is the development of stereoselective synthetic pathways. While the core isoxazole ring is planar and achiral, the introduction of chiral centers on the phenyl substituents or through subsequent modifications opens the door to enantiomerically pure compounds with potentially distinct biological activities. Future research should focus on:

Asymmetric Catalysis: The use of chiral transition metal catalysts (e.g., copper, ruthenium) or organocatalysts could enable the enantioselective cycloaddition or functionalization steps. nih.gov This would allow for the direct synthesis of specific stereoisomers, avoiding challenging and often inefficient chiral resolution steps.

Chiral Auxiliaries: Employing chiral auxiliaries attached to either the nitrile oxide precursor or the dipolarophile could effectively control the stereochemical outcome of the cycloaddition reaction. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched isoxazole.

Kinetic Resolution: Developing enzymatic or catalytic kinetic resolution processes for racemic mixtures of this compound derivatives could provide an alternative route to obtaining single enantiomers.

Achieving high levels of stereocontrol will be crucial for developing advanced derivatives for applications where specific three-dimensional arrangements are critical, such as in pharmacology.

Exploration of Bio-Inspired Catalysis for Isoxazole Functionalization

The selective functionalization of heterocyclic compounds is a key goal in modern organic synthesis. Bio-inspired catalysis, which utilizes enzymes or mimics their catalytic strategies, offers a promising avenue for achieving high selectivity under mild, environmentally friendly conditions. researchgate.netbenthamdirect.com For this compound, a significant challenge is the selective modification of the phenyl rings or the isoxazole core without disrupting the central scaffold.

Future research in this area should explore:

Enzymatic C-H Functionalization: Investigating the use of enzymes, such as cytochrome P450 monooxygenases, to catalyze the direct hydroxylation or other modifications of the C-H bonds on the phenyl rings. This approach could provide access to novel derivatives with high regioselectivity that are difficult to achieve through traditional chemical methods.

Biomimetic Catalysts: Designing synthetic catalysts, such as iron-porphyrin complexes, that mimic the active sites of enzymes could be employed for carbene or nitrene transfer reactions to functionalize the isoxazole system. researchgate.net

Directed Evolution: Using directed evolution techniques to engineer enzymes with tailored reactivity towards the this compound scaffold could unlock novel and highly specific transformations.

The integration of biocatalysis into the synthetic strategy for this isoxazole could lead to more sustainable and efficient routes to a diverse range of new functional molecules. benthamdirect.com

Advanced In Situ Spectroscopic Monitoring of Reaction Kinetics

A thorough understanding of reaction kinetics and mechanisms is essential for optimizing synthetic processes, ensuring safety, and enabling scalable production. Advanced in situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur, providing a wealth of data that is often missed with traditional offline analysis. nih.govspectroscopyonline.com

For the synthesis and functionalization of this compound, the application of these techniques remains a largely unexplored area. Future work should focus on:

Real-Time Mechanistic Studies: Utilizing in situ Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the formation of the isoxazole ring via cycloaddition. nih.govyoutube.comiastate.edu This would enable the identification of transient intermediates and byproducts, providing critical insights into the reaction mechanism. spectroscopyonline.com

Kinetic Profiling: Generating detailed kinetic profiles for key reactions. This data is invaluable for optimizing reaction parameters such as temperature, concentration, and catalyst loading to maximize yield and minimize reaction times. youtube.com

Process Analytical Technology (PAT): Implementing these in situ monitoring tools in larger-scale syntheses to ensure process robustness and consistency, which is a critical step for any potential industrial application.

The table below summarizes the potential applications of various in situ spectroscopic techniques for studying the chemistry of this compound.

| Spectroscopic Technique | Information Gained | Potential Application |

| In Situ FTIR | Real-time tracking of functional group changes (e.g., disappearance of alkyne/nitrile oxide, appearance of isoxazole ring vibrations). mt.com | Monitoring the progress of the [3+2] cycloaddition reaction to determine reaction endpoints and kinetics. |

| In Situ Raman | Complementary vibrational information, particularly for symmetric bonds and reactions in aqueous media. | Studying functionalization reactions on the phenyl rings where changes in symmetry might occur. |

| In Situ NMR | Detailed structural information on reactants, intermediates, and products in the reaction mixture. iastate.edu | Elucidating the reaction mechanism by identifying and quantifying short-lived intermediates. nih.gov |

Predictive Modeling for Structure-Reactivity Relationships and New Applications

Computational modeling has become an indispensable tool in chemical research, enabling the prediction of molecular properties and the rational design of new compounds with desired activities. mdpi.comnih.gov For this compound and its derivatives, predictive modeling presents a significant opportunity to accelerate the discovery of new applications and to better understand their chemical behavior.

Key future research directions include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of this compound derivatives with their biological activities (e.g., anti-inflammatory, antitumor) or material properties. nih.govresearchgate.net These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, guiding synthetic efforts towards the most promising candidates. mdpi.com

Pharmacophore Modeling: Constructing pharmacophore models to identify the essential three-dimensional arrangement of chemical features required for a specific biological interaction. researchgate.net This can guide the design of new derivatives of this compound that are optimized for a particular biological target. nih.gov

Reactivity Prediction: Using quantum mechanical calculations (e.g., Density Functional Theory) to model reaction pathways and predict the regioselectivity and stereoselectivity of synthetic transformations. This can help in designing more efficient and selective synthetic routes.

New Application Discovery: Employing machine learning algorithms and virtual screening techniques to screen large virtual libraries of derivatives against various biological targets or for specific material properties, potentially uncovering entirely new applications for this isoxazole scaffold.

By combining predictive modeling with empirical research, the development cycle for new functional molecules based on the this compound core can be significantly shortened.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high yield and purity of 4,5-Diphenylisoxazole-3-carboxylic acid?

- Methodological Answer : Optimize reaction parameters such as solvent choice (e.g., DMSO for solubility and reactivity), reflux duration (e.g., 18 hours for complete cyclization), and purification techniques (e.g., recrystallization using water-ethanol mixtures). Monitor reaction progress via TLC and confirm purity via HPLC. Adjust stoichiometry to minimize byproducts like unreacted intermediates or dimerization products .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm aromatic proton environments and carbonyl groups.

- IR spectroscopy to identify carboxylic acid (-COOH) and isoxazole ring vibrations.

- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.

Cross-reference spectral data with structurally analogous compounds (e.g., ethyl 4,5-dihydro-5,5-diphenylisoxazole-3-carboxylate) for validation .

Q. How can researchers assess the purity of this compound using chromatographic methods?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column and UV detection (λ ~250–300 nm for aromatic systems). Use a gradient elution (e.g., water-acetonitrile with 0.1% trifluoroacetic acid) to resolve impurities. Compare retention times with authentic standards. Quantify purity via peak integration (>95% area) .

Q. What are common byproducts in the synthesis of this compound, and how are they mitigated?

- Methodological Answer : Byproducts may include uncyclized intermediates or oxidation products. Mitigation strategies:

- Use anhydrous conditions to prevent hydrolysis of reactive intermediates.

- Optimize reaction temperature to avoid side reactions (e.g., over-refluxing).

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to separate byproducts .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for substituted isoxazole derivatives be resolved?

- Methodological Answer :

- Perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve overlapping signals and assign ambiguous peaks.

- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations).

- Validate using X-ray crystallography for unambiguous structural determination .

Q. What strategies are effective for analyzing the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Expose the compound to stressors (40°C/75% RH, light, oxidative conditions) over 4–12 weeks.

- Monitor degradation via HPLC and track changes in melting point.

- Use mass spectrometry to identify degradation products (e.g., decarboxylation or ring-opening derivatives). Store in airtight containers under inert gas (N₂/Ar) at –20°C for long-term stability .

Q. How should in vitro assays be designed to evaluate the enzyme inhibitory potential of this compound?

- Methodological Answer :

- Select target enzymes (e.g., cyclooxygenase, kinases) based on structural analogs (e.g., diaryltriazole derivatives with known activity).

- Use enzyme kinetics assays (e.g., fluorometric or colorimetric substrates) to determine IC₅₀ values.

- Include positive controls (e.g., aspirin for COX inhibition) and validate results with dose-response curves (3–5 replicates) .

Q. What computational approaches predict the biological activity of this compound derivatives?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., COX-2, EGFR).

- Develop QSAR models using descriptors like logP, polar surface area, and electronic parameters.

- Conduct in silico ADMET profiling (e.g., SwissADME) to predict pharmacokinetic properties and toxicity risks .

Notes on Experimental Design

- Synthesis Optimization : Evidence from hydrazide cyclization (e.g., 65% yield via DMSO reflux) highlights the need for solvent polarity adjustments to improve efficiency .

- Biological Assays : Reference standards (e.g., caffeic acid derivatives) provide benchmarks for activity comparisons .

- Safety Protocols : Follow handling guidelines from safety data sheets (e.g., PPE, ventilation) to mitigate exposure risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.